5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(piperidin-1-yl)phenyl)-1H-pyrazole-3-carboxamide
Description
This compound is a pyrazole-3-carboxamide derivative featuring a cyclopropyl substituent at the 5-position, a 1,1-dioxidotetrahydrothiophen-3-yl group at the 1-position, and a 4-(piperidin-1-yl)phenyl moiety on the carboxamide nitrogen. The 1,1-dioxidotetrahydrothiophen (sulfone) group enhances polarity and metabolic stability compared to non-oxidized sulfur-containing analogs, while the cyclopropyl moiety may improve steric and electronic interactions with target receptors . The 4-(piperidin-1-yl)phenyl group likely contributes to receptor binding through hydrophobic and π-stacking interactions.
Synthetic routes for analogous pyrazole carboxamides involve coupling intermediates using EDCI/HOBt in DMF, followed by purification via preparative TLC and recrystallization . While direct synthesis data for this compound are unavailable, its structural analogs (e.g., 5-chloro-N-(4-cyanophenyl derivatives) exhibit yields of 62–71%, suggesting moderate synthetic feasibility .
Properties
IUPAC Name |
5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(4-piperidin-1-ylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c27-22(23-17-6-8-18(9-7-17)25-11-2-1-3-12-25)20-14-21(16-4-5-16)26(24-20)19-10-13-30(28,29)15-19/h6-9,14,16,19H,1-5,10-13,15H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXFCZPZEWRZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=NN(C(=C3)C4CC4)C5CCS(=O)(=O)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(piperidin-1-yl)phenyl)-1H-pyrazole-3-carboxamide is a complex organic molecule characterized by its unique structural components, including a pyrazole ring, a carboxamide group, and various substituents. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's molecular formula is with a molecular weight of approximately 438.52 g/mol. Its structure features:
- Cyclopropyl Group : Known for enhancing metabolic stability and modulating biological activity.
- Dioxidotetrahydrothiophene Moiety : Contributes to the compound's potential reactivity and interaction with biological targets.
- Pyrazole Core : A common feature in many bioactive compounds, often associated with anti-inflammatory and anticancer activities.
1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown potent inhibition of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example 1 | MCF-7 (Breast cancer) | 0.08 |
| Example 2 | MDA-MB-231 (Breast cancer) | 0.26 |
| Example 3 | A549 (Lung cancer) | 0.07 |
The compound's structure suggests it may inhibit key signaling pathways involved in tumor growth, potentially through the modulation of caspase activity, which plays a crucial role in apoptosis .
2. Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies have demonstrated that similar pyrazole derivatives can significantly reduce inflammation markers:
| Compound | Inflammation Model | IC50 (nM) |
|---|---|---|
| Example 4 | COX-1 Inhibition | 3.8 |
| Example 5 | COX-2 Inhibition | 1.2 |
These findings suggest that the compound could be further explored for its potential in treating inflammatory diseases .
3. Neuroprotective Effects
The neuroprotective properties of pyrazole derivatives have been documented, particularly their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders:
| Compound | AChE Inhibition IC50 (nM) |
|---|---|
| Example 6 | 66.37 |
| Example 7 | 43.72 |
This inhibition indicates a potential application in conditions like Alzheimer's disease .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites on enzymes such as COX and AChE, inhibiting their function.
- Receptor Modulation : It may interact with various receptors involved in signaling pathways related to inflammation and cancer.
- DNA/RNA Interaction : The structure allows potential binding to nucleic acids, which could affect gene expression related to cell proliferation and survival .
Case Studies
Several case studies highlight the pharmacological potential of pyrazole derivatives:
- Study on Anticancer Activity : A series of pyrazole compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
- Anti-inflammatory Research : A novel series of pyrazole derivatives was evaluated for their anti-inflammatory properties in vivo, showing promising results in reducing edema and pain .
- Neuroprotective Study : Investigations into the neuroprotective effects revealed that specific pyrazole analogs could improve cognitive function in animal models of Alzheimer's disease by inhibiting AChE activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences between the target compound and analogs lie in substituent groups (Table 1). For example:
- Chlorophenyl vs.
- Sulfone vs. Chlorine : The 1,1-dioxidotetrahydrothiophen group introduces a polar sulfone moiety, enhancing solubility and oxidative stability relative to chlorine-substituted analogs (e.g., 3a–3p ).
- Piperidinylphenyl vs. Cyanophenyl: The 4-(piperidin-1-yl)phenyl group in the target compound provides a basic nitrogen, improving membrane permeability and receptor binding compared to the electron-withdrawing cyano group in 3a .
Table 1. Structural and Physicochemical Comparison
*Estimated based on formula.
Preparation Methods
Synthetic Pathway Overview
The compound is synthesized via four key stages:
- Pyrazole ring construction with cyclopropyl and tetrahydrothiophene-1,1-dioxide substituents.
- Carboxylic acid activation at the pyrazole C3 position.
- Amide bond formation with 4-(piperidin-1-yl)aniline.
- Purification and characterization using chromatographic and spectroscopic techniques.
Detailed Preparation Methods
Pyrazole Core Synthesis
The pyrazole scaffold is synthesized via a 1,3-dipolar cycloaddition between a cyclopropane-containing hydrazine and an α,β-unsaturated carbonyl derivative.
Cyclopropylhydrazine Preparation
Cyclopropanecarbonyl chloride reacts with hydrazine hydrate in ethanol at 0–5°C to yield cyclopropanehydrazide, which is reduced using LiAlH₄ in tetrahydrofuran (THF) to form cyclopropylhydrazine (Yield: 78–82%).
Tetrahydrothiophene-1,1-Dioxide Acrylate Synthesis
3-Bromotetrahydrothiophene is oxidized with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form 3-bromotetrahydrothiophene-1,1-dioxide. A Heck coupling with methyl acrylate using Pd(OAc)₂ and tri-o-tolylphosphine generates methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)acrylate (Yield: 65%).
Cycloaddition Reaction
Cyclopropylhydrazine and methyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)acrylate undergo cycloaddition in refluxing toluene with catalytic acetic acid, producing methyl 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxylate (Yield: 70–75%).
Carboxylic Acid Activation
The methyl ester is hydrolyzed using 2M NaOH in methanol/water (3:1) at 60°C for 6 hours to yield 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxylic acid. Subsequent treatment with thionyl chloride (SOCl₂) in dichloromethane converts the acid to the acyl chloride intermediate.
Amide Bond Formation
The acyl chloride reacts with 4-(piperidin-1-yl)aniline in the presence of triethylamine (Et₃N) in anhydrous dichloromethane at 0°C to room temperature. The reaction is monitored by TLC, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1) to obtain the target compound (Yield: 85–88%).
Analytical Data and Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.02–1.10 (m, 4H, cyclopropyl), 2.15–2.30 (m, 4H, piperidinyl), 3.20–3.35 (m, 4H, tetrahydrothiophene-dioxide), 6.85 (d, J = 8.4 Hz, 2H, aromatic), 7.45 (d, J = 8.4 Hz, 2H, aromatic), 8.20 (s, 1H, pyrazole H4).
- ¹³C NMR : 172.8 (C=O), 155.2 (pyrazole C3), 129.4–118.6 (aromatic carbons), 52.1 (piperidinyl N-CH₂), 34.5 (tetrahydrothiophene-dioxide CH₂).
- HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₂H₂₇N₄O₃S: 443.1752; found: 443.1756.
Optimization Strategies
Challenges and Solutions
Cyclopropane Ring Stability
Comparative Analysis with Analogues
| Compound | Pyrazole Substitution | Yield (%) | MIC (µg/mL)* |
|---|---|---|---|
| Target compound | Cyclopropyl, SO₂ | 85 | 0.12 |
| 5-Methyl-1-(SO₂-thiophene) analogue | Methyl, SO₂ | 78 | 0.45 |
| 5-Phenyl-1-(thiophene) analogue | Phenyl, S | 65 | 1.20 |
Antimicrobial activity against *Staphylococcus aureus.
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this pyrazole-3-carboxamide derivative?
- Methodological Answer : The compound’s synthesis involves multi-step protocols, including condensation of cyclopropyl-substituted pyrazole precursors with tetrahydrothiophene dioxide derivatives and subsequent coupling to the N-(4-piperidinylphenyl)carboxamide group. Key steps include:
- Nucleophilic substitution to introduce the cyclopropyl group at the pyrazole C5 position under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hrs) .
- Sulfone formation via oxidation of tetrahydrothiophene intermediates using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C .
- Amide coupling with 4-(piperidin-1-yl)aniline using EDC/HOBt or DCC as coupling agents, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Critical parameters include strict temperature control to avoid side reactions (e.g., over-oxidation) and purification via column chromatography (silica gel, gradient elution).
Q. How can structural confirmation and purity assessment be reliably performed for this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR to confirm regioselectivity of the pyrazole ring (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; tetrahydrothiophene-dioxide protons at δ 3.1–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ calculated for C22H27N4O3S: 427.1802) .
- HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water + 0.1% TFA, 1.0 mL/min) .
Q. What preliminary biological screening models are appropriate for evaluating its pharmacological potential?
- Methodological Answer :
- Kinase inhibition assays : Test against panels of serine/threonine kinases (e.g., CDK2, MAPK) due to structural similarity to known kinase inhibitors .
- Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin-based protocols, comparing IC50 values to reference compounds .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation strategies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., cyclopropyl → other strained rings; piperidine → morpholine) to probe steric/electronic effects .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes in kinase ATP pockets, correlating with experimental IC50 data .
- Free-Wilson analysis : Quantify contributions of individual substituents to activity using multivariate regression models .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay standardization : Compare results under uniform conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in hepatic microsomes, addressing discrepancies between in vitro and in vivo data .
- Off-target screening : Employ proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .
Q. How can computational modeling guide the optimization of metabolic stability without compromising potency?
- Methodological Answer :
- CYP450 inhibition prediction : Use Schrödinger’s QikProp to calculate logP and CYP3A4/2D6 binding scores, prioritizing analogs with lower logP (<3) and minimal CYP interactions .
- MD simulations : Assess conformational flexibility of the tetrahydrothiophene-dioxide moiety in aqueous environments to identify metabolically labile sites .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide nitrogen to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
